4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol
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Overview
Description
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C8H14F2O2 . It has a molecular weight of 180.19 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is 1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis and Fluorination Techniques
- Abe et al. (1980) described an electrochemical fluorination method to create perfluorobicyclic ethers from cyclohexenyl-substituted carboxylic acid esters, demonstrating an early interest in fluorinated compounds for their unique chemical properties (Abe et al., 1980).
- Purser et al. (2008) developed a method for synthesizing enantiopure 1,4-difluoro-cyclohexenes, highlighting the relevance of fluorinated compounds in the synthesis of complex, biologically active molecules (Purser et al., 2008).
Material Science and Photolithography
- Y. Bae et al. (2002) explored the use of hexafluoroisopropyl alcohol-functionalized monomers for 157 nm photolithography, underlining the role of fluorinated compounds in enhancing the transparency and performance of photoresists (Bae et al., 2002).
Novel Reaction Mechanisms and Catalysis
- Wang et al. (2003) investigated the methanol-to-olefin process on acidic zeolites, where the reactivity of surface methoxy groups plays a critical role, pointing towards applications of methoxymethylated compounds in industrial catalysis (Wang et al., 2003).
Protective Groups in Organic Synthesis
- Sawama et al. (2015) reported on the deprotection of methoxyphenylmethyl-type ethers, indicating the utility of such protective groups in organic synthesis and the potential applications of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol in similar contexts (Sawama et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-1-(methoxymethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJWDRCINRYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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